molecular formula C10H13NO B15258978 1-(2-Amino-5-ethylphenyl)ethanone

1-(2-Amino-5-ethylphenyl)ethanone

Cat. No.: B15258978
M. Wt: 163.22 g/mol
InChI Key: IALOSKXVYQRIBB-UHFFFAOYSA-N
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Description

1-(2-Amino-5-ethylphenyl)ethanone is an organic compound with the molecular formula C10H13NO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 2-position and an ethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Amino-5-ethylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-aminoacetophenone with ethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethyl group is introduced at the 5-position of the phenyl ring.

Another method involves the reduction of 1-(2-nitro-5-ethylphenyl)ethanone using a reducing agent such as iron powder in the presence of hydrochloric acid. This reduction converts the nitro group to an amino group, yielding this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-ethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction of the carbonyl group can yield secondary alcohols.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Secondary alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(2-Amino-5-ethylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-ethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The amino group can form hydrogen bonds or participate in nucleophilic attacks, while the ethanone moiety can undergo various chemical transformations. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminophenyl)ethanone: Lacks the ethyl group at the 5-position.

    1-(4-Ethylphenyl)ethanone: Lacks the amino group at the 2-position.

    2-Acetylaniline: Similar structure but without the ethyl group.

Uniqueness

1-(2-Amino-5-ethylphenyl)ethanone is unique due to the presence of both the amino group and the ethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(2-amino-5-ethylphenyl)ethanone

InChI

InChI=1S/C10H13NO/c1-3-8-4-5-10(11)9(6-8)7(2)12/h4-6H,3,11H2,1-2H3

InChI Key

IALOSKXVYQRIBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N)C(=O)C

Origin of Product

United States

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